molecular formula C3H8N2O3S2 B017784 2-S-Thiuronium ethanesulfonate CAS No. 108710-70-9

2-S-Thiuronium ethanesulfonate

Cat. No.: B017784
CAS No.: 108710-70-9
M. Wt: 186.24 g/mol
InChI Key: LTHWZZOUNJCHES-YZRHJBSPSA-N
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Description

2-S-Thiuronium ethanesulfonate is an organic compound with the molecular formula C3H8N2O3S2. It is a crystalline solid that is soluble in water and various organic solvents. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

2-S-Thiuronium ethanesulfonate has several applications in scientific research:

    Biochemistry: It is used as a substrate in the study of methyl-coenzyme M reductase systems in methanogenic bacteria.

    Materials Science and Electrochemistry: The compound is used in the development of ion-selective electrodes and other electrochemical devices.

    Conductive Polymers: It is involved in the synthesis of water-soluble conductive polymers.

    RNA Labeling and Tracking: The compound is used in molecular biology for labeling and purifying RNA.

    Microbial Metabolism and Environmental Science: It is studied for its role in the degradation of organic sulfonates by bacteria.

    Pharmaceutical Chemistry: The compound is used as an impurity marker in the drug mesna (sodium 2-mercaptoethanesulfonate), which is used to prevent hemorrhagic cystitis during chemotherapy.

Mechanism of Action

The mechanism of action of 2-S-Thiuronium ethanesulfonate is not well-documented due to the obscurity of the compound .

Future Directions

The future directions for research and application of 2-S-Thiuronium ethanesulfonate are not well-documented due to the obscurity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-S-Thiuronium ethanesulfonate involves the reaction of sodium 2-bromomethanesulfonate with thiourea. The reaction introduces a delocalized positive charge to the thiourea functionality through an alkylation reaction at the sulfur atom, enabling dynamic rotameric processes.

Industrial Production Methods

In industrial settings, the preparation of this compound can be achieved by treating ethylene dichloride with sodium sulfite in an aqueous alcoholic solution to form sodium 2-chloroethanesulfonate. This intermediate is then reacted with thiourea in the presence of a catalyst such as sodium bromide .

Chemical Reactions Analysis

Types of Reactions

2-S-Thiuronium ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanesulfonate derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-mercaptoethanesulfonate (Mesna): Used as a uroprotective agent in chemotherapy.

    2-mercaptoethanesulfonic acid: Part of coenzyme M, important for methanogenic bacteria.

Uniqueness

2-S-Thiuronium ethanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form dynamic rotamers and its role as an impurity marker in pharmaceutical compounds highlight its distinct properties.

Properties

IUPAC Name

2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHWZZOUNJCHES-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)S[14C](=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148718
Record name 2-S-Thiuronium ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108710-70-9
Record name 2-S-Thiuronium ethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-S-Thiuronium ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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